(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
科学的研究の応用
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
This compound has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy. ENT inhibitors are typically selective for ENT1, but this compound shows greater selectivity for ENT2 . This specificity could lead to the development of targeted therapies with fewer side effects.
Cancer Therapeutics
Analogues of this compound target Poly (ADP-Ribose) Polymerase (PARP), which is involved in DNA repair. Inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death. This is particularly useful in treating human breast cancer cells, as demonstrated by the compound’s efficacy in reducing cell viability .
Structure-Activity Relationship (SAR) Studies
The compound’s structure has been used to understand the relationship between the molecular structure and pharmacological activity. SAR studies help in designing new drugs with improved efficacy and reduced toxicity. The compound serves as a base molecule for creating analogues and studying their effects on ENT inhibition .
Drug Design and Discovery
As a bioactive heterocyclic compound, it has potential applications in drug design. Its structure can be modified to create new compounds with desired biological activities, such as antiviral, antibacterial, or anticancer properties .
Molecular Docking Studies
Molecular docking studies of the compound and its analogues can predict the orientation and binding affinity to target proteins. This is crucial in the rational design of drugs, allowing for the prediction of drug-receptor interactions and aiding in the optimization of drug candidates .
作用機序
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The irreversible and non-competitive inhibition suggests that the compound may have a long-lasting effect once it has been absorbed and distributed to the target sites .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and the regulation of adenosine function due to the inhibition of ENTs . This can potentially affect a wide range of cellular processes.
特性
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-19-27-24(18-25(28-19)32-23-9-3-2-4-10-23)29-13-15-30(16-14-29)26(31)22-12-11-20-7-5-6-8-21(20)17-22/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBREMIXVSELHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。